REACTION_CXSMILES
|
Br[C:2]1(Br)[C:6]2[CH:7]=[N:8][C:9]([Cl:11])=[CH:10][C:5]=2[NH:4][C:3]1=[O:12]>C(O)(=O)C.CO.[Zn]>[Cl:11][C:9]1[N:8]=[CH:7][C:6]2[CH2:2][C:3](=[O:12])[NH:4][C:5]=2[CH:10]=1
|
Name
|
|
Quantity
|
1.14 g
|
Type
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reactant
|
Smiles
|
BrC1(C(NC2=C1C=NC(=C2)Cl)=O)Br
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Name
|
|
Quantity
|
35 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
2.23 g
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Type
|
catalyst
|
Smiles
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[Zn]
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at room temperature for 50 minutes
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Rate
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UNSPECIFIED
|
RPM
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0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through a fine frit
|
Type
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CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (95:5 dichloromethane/methanol)
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(C=N1)CC(N2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.56 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |